1,2-Bis(diphenylphosphino)benzene

Nickel Catalysis Cross-Coupling C–F Bond Activation

1,2-Bis(diphenylphosphino)benzene (dppbz) is a rigid bidentate phosphine ligand whose ortho-phenylene bridge enforces a constrained bite angle (~86°)—markedly different from flexible alkyl-bridged analogs like dppe. In Ru-catalyzed ATRA, dppbz complexes withstand temperatures up to 160 °C, providing superior thermal stability over dppm analogs. IR ν(CO) data confirm dppbz is less σ-donating than dppe, enabling finer control in cross-couplings and hydrosilylations where excessive electron density is detrimental. For catalysts requiring structural rigidity, thermal robustness, or attenuated electron donation, dppbz is the data-driven choice. Source ≥98% purity with batch-specific QA to advance your catalytic optimization.

Molecular Formula C30H24P2
Molecular Weight 446.5 g/mol
CAS No. 13991-08-7
Cat. No. B085067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(diphenylphosphino)benzene
CAS13991-08-7
Synonyms1,2-bis(diphenylphosphino)benzene
Molecular FormulaC30H24P2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H24P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H
InChIKeyNFRYVRNCDXULEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(diphenylphosphino)benzene (CAS 13991-08-7) for Catalysis: Procurement and Differentiation Guide


1,2-Bis(diphenylphosphino)benzene (dppbz) is a bidentate phosphine ligand featuring two diphenylphosphino groups ortho-substituted on a rigid phenylene backbone [1]. With a molecular formula of C₃₀H₂₄P₂ and a molecular weight of 446.46 g/mol, dppbz exists as a fine crystalline powder with a melting point of 183–188 °C and is air-sensitive . Its rigid ortho-phenylene bridge confers distinct steric and electronic properties compared to flexible alkyl-bridged analogs such as dppe and dppp, making it a ligand of choice for specific catalytic transformations where bite angle and electron donation are critical [2].

1,2-Bis(diphenylphosphino)benzene: Why Generic Ligand Substitution Risks Catalytic Failure


Substituting dppbz with a generic bidentate phosphine—even a closely related analog like dppe or dppf—cannot be done without rigorous re-optimization. The rigid ortho-phenylene backbone of dppbz enforces a constrained bite angle (ca. 85–87°) and a distinct electronic profile (less electron-donating than dppe), whereas flexible alkyl-bridged ligands exhibit variable bite angles and stronger σ-donation [1]. These differences translate into divergent catalytic outcomes: in nickel-catalyzed C(aroyl)–F bond ethylation, dppe delivers 83% yield while dppbz affords only 45% under identical conditions [2]. Conversely, in other transformations, dppbz enables unique coordination geometries and stability profiles inaccessible to more flexible ligands. Generic substitution therefore risks suboptimal yields, altered selectivity, or complete catalytic failure—underscoring the need for ligand-specific procurement based on quantitative, reaction-matched performance data.

1,2-Bis(diphenylphosphino)benzene: Quantitative Performance Benchmarks vs. dppe, dppm, and Other Diphosphines


Ni-Catalyzed C(aroyl)–F Ethylation: 45% Yield vs. 83% for dppe

In a direct head-to-head comparison under identical Ni(0)-catalyzed conditions for the ethylation of biphenyl-4-carbonyl fluoride with BEt₃, dppbz (DPPBz) provided a 45% NMR yield, whereas the ethylene-bridged analog dppe delivered 83% (78% isolated yield) [1]. This nearly two-fold difference underscores the profound impact of the rigid phenylene backbone on catalytic efficiency, likely due to altered bite angle constraints and electronic donation.

Nickel Catalysis Cross-Coupling C–F Bond Activation

Bite Angle: 86.80° (dppbz) vs. 74.55° (dppm) in Diiron Complexes

X-ray crystallographic analysis of [Fe₂(CO)₄(diphosphine)(μ-pdt)] complexes revealed a P–Fe–P bite angle of 86.80(3)° for dppbz, significantly larger than the 74.55(4)° observed for dppm [1]. This 12.25° increase, enforced by the rigid ortho-phenylene spacer, restricts conformational flexibility and alters the coordination geometry from dibasal (dppm) to apical–basal (dppbz).

Coordination Chemistry Bite Angle Steric Effects

Electron-Donating Ability: ν(CO) of (dppbz)Ni(CO)₂ vs. (dppe)Ni(CO)₂

IR spectroscopic analysis of (diphosphine)Ni(CO)₂ complexes reveals that the ν(CO) stretching frequency for (dppbz)Ni(CO)₂ is higher than that of (dppe)Ni(CO)₂, indicating that dppbz is a slightly less electron-donating ligand [1]. Specifically, the o-phenylene linker reduces electron density at the nickel center compared to the ethylene linker in dppe, as reflected in the CO stretching frequencies.

Electronic Effects Infrared Spectroscopy Ligand Donicity

Catalytic Stability: dppbz-Ru Complexes Resist Degradation to 160 °C

In a comparative study of nine [Ru(S₂COEt)₂(diphos)] chelates, the dppbz-containing complex (along with most others in the series) resisted thermal degradation up to 160 °C and displayed only moderate activity in atom transfer radical addition (ATRA) [1]. In contrast, the dppm analog exhibited high activity and selectivity already at 140 °C but with presumably lower thermal stability. This places dppbz in a distinct thermal stability class—robust up to 160 °C—compared to more labile dppm-based systems.

Catalyst Stability Ruthenium Complexes Thermal Robustness

Cu(I) Catalysis: [Cu(dppbz)₂]⁺ Outperforms Other dppbz Complexes in Hydroamination

Among three copper(I)-dppbz complexes evaluated for alkyne hydroamination and azide-alkyne cycloaddition, [CuI(dppbz)₂]ClO₄ was found to be the most effective catalyst, outperforming the di-copper complexes [{CuI(dppbz)I}₂] and [{CuI(dppbz)(SCN)}₂] [1]. This intra-ligand comparison highlights that not all dppbz-derived catalysts are equivalent; the bis-chelate geometry of [Cu(dppbz)₂]⁺ provides a distinct CuP₄ core that enhances catalytic turnover.

Copper Catalysis Hydroamination Azide-Alkyne Cycloaddition

1,2-Bis(diphenylphosphino)benzene: Evidence-Backed Application Scenarios for Scientific Procurement


When dppe Overperforms and dppbz is Suboptimal: A Clear Benchmark

In nickel-catalyzed C(aroyl)–F bond ethylation, dppe provides an 83% yield while dppbz affords only 45% under identical conditions [1]. Researchers targeting this specific transformation should avoid dppbz unless mechanistic studies or unique coordination requirements justify the lower yield. This scenario exemplifies the importance of ligand–reaction matching and provides a concrete, data-driven reason to select dppe over dppbz for this reaction class.

Enforcing a Larger Bite Angle for Unique Coordination Geometries

The rigid ortho-phenylene backbone of dppbz enforces a bite angle of ca. 86°, significantly larger than the 74.5° of dppm in analogous diiron complexes [2]. This enforced angle can stabilize apical–basal coordination modes and prevent bridging geometries, making dppbz the ligand of choice when structural rigidity and a specific metal–phosphine geometry are required—for example, in biomimetic hydrogenase models or constrained-geometry catalysts.

Fine-Tuning Electron Density at Nickel Centers

IR ν(CO) data for (dppbz)Ni(CO)₂ demonstrate that dppbz is less electron-donating than dppe [3]. This electronic difference can be exploited to stabilize Ni(0) intermediates or to slow oxidative addition/reductive elimination steps. For catalytic cycles where excessive electron density is detrimental—such as in certain cross-couplings or hydrosilylations—dppbz offers a less donating alternative to dppe, enabling finer control over catalytic activity without altering the ligand's steric footprint.

High-Temperature Catalytic Stability to 160 °C

Ruthenium complexes bearing dppbz resist thermal degradation up to 160 °C in ATRA catalysis, whereas dppm analogs activate at lower temperatures (140 °C) but with reduced thermal robustness [4]. For processes requiring sustained heating—e.g., polymerization, C–H activation, or flow chemistry—dppbz-based catalysts provide a wider operational window without ligand decomposition. This thermal stability profile is a key differentiator when selecting ligands for high-temperature catalytic applications.

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